

Spectroscopic Profile of 4,5-Dimethylthiazole-2-thiol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dimethylthiazole-2-thiol

Cat. No.: B372266

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4,5-Dimethylthiazole-2-thiol** (CAS No. 5351-51-9). The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Detailed experimental protocols for acquiring such spectra are also presented.

Spectroscopic Data Summary

The spectroscopic data for **4,5-dimethylthiazole-2-thiol** is summarized below. It is important to note that this compound can exist in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence, particularly from ^{13}C NMR, suggests that the thione form is predominant in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the predicted ^1H NMR spectrum would show signals corresponding to the two methyl groups and the N-H proton of the thione tautomer.

^{13}C NMR Data

The ^{13}C NMR spectrum is particularly informative for confirming the thione tautomer. The chemical shift of the C=S carbon is a key indicator.

Atom	Chemical Shift (δ) ppm	Description
C=S (C2)	~188.4	Thione carbon
C4	Data not available	
C5	Data not available	
4-CH ₃	Data not available	
5-CH ₃	Data not available	

Note: The chemical shift for C2 is based on data for the parent compound 4-thiazoline-2-thione and is expected to be similar for the 4,5-dimethyl derivative.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would include those for the N-H and C=S bonds of the thione tautomer, and C-H and C=C bonds of the thiazole ring.

Wavenumber (cm $^{-1}$)	Functional Group	Vibration Mode
Data not available	N-H	Stretching
Data not available	C-H (sp 3)	Stretching
Data not available	C=C / C=N	Ring Stretching
Data not available	C=S	Stretching

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The data presented here is from electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
145	100	[M] ⁺ (Molecular Ion)
112	~40	[M - SH] ⁺
85	~35	
71	~25	
59	~50	
45	~35	

Source: NIST Mass
Spectrometry Data Center

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **4,5-dimethylthiazole-2-thiol** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy:

- Instrument: 300-500 MHz NMR Spectrometer

- Pulse Program: Standard single-pulse sequence

- Acquisition Parameters:

- Number of scans: 16-64
- Relaxation delay: 1-5 seconds
- Spectral width: 0-15 ppm

¹³C NMR Spectroscopy:

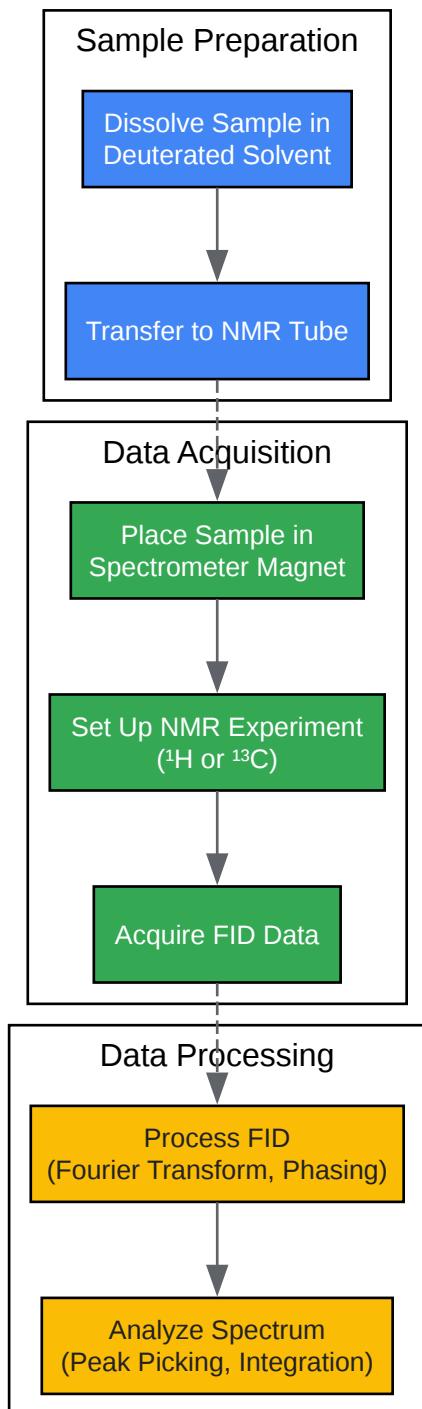
- Instrument: 75-125 MHz NMR Spectrometer

- Pulse Program: Proton-decoupled single-pulse sequence

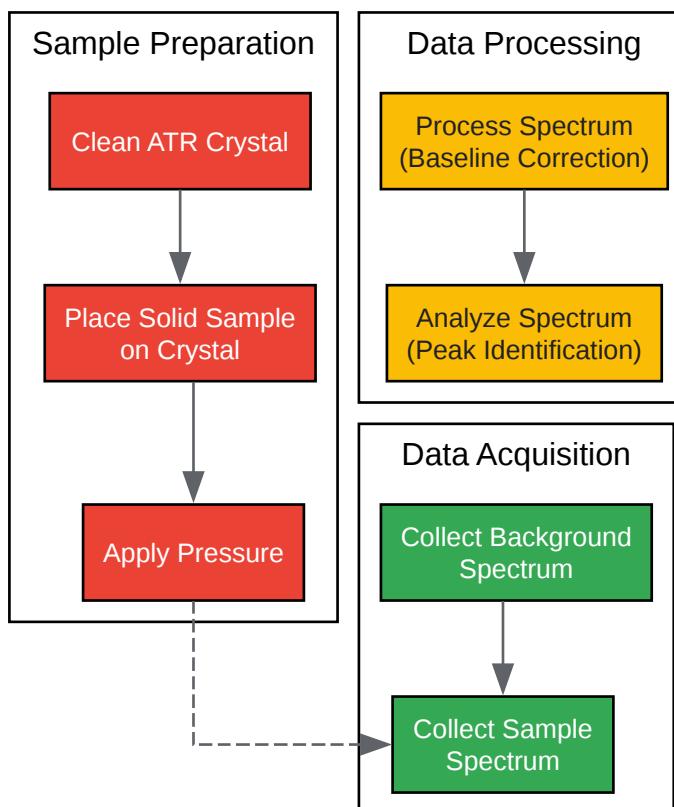
- Acquisition Parameters:

- Number of scans: 1024-4096
- Relaxation delay: 2-10 seconds
- Spectral width: 0-220 ppm

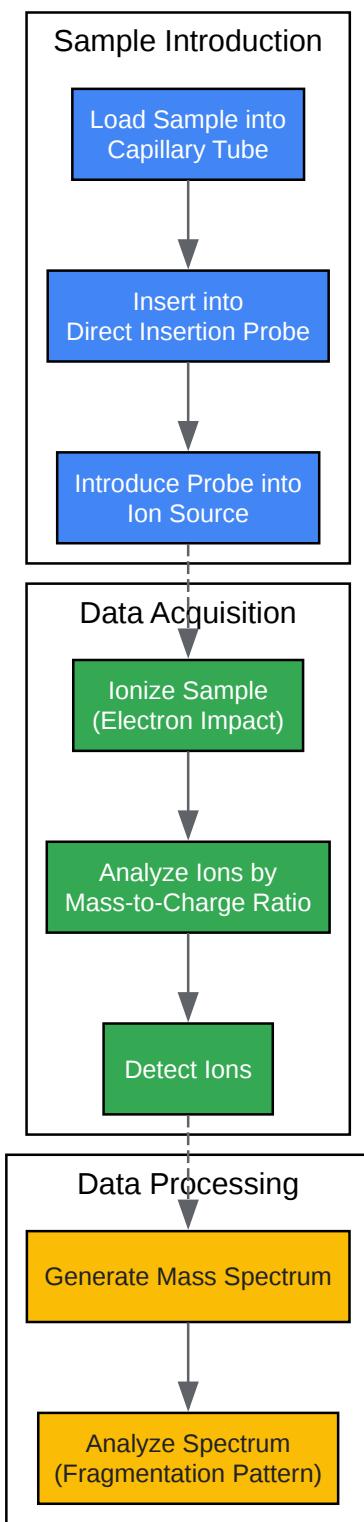
NMR Spectroscopy Workflow



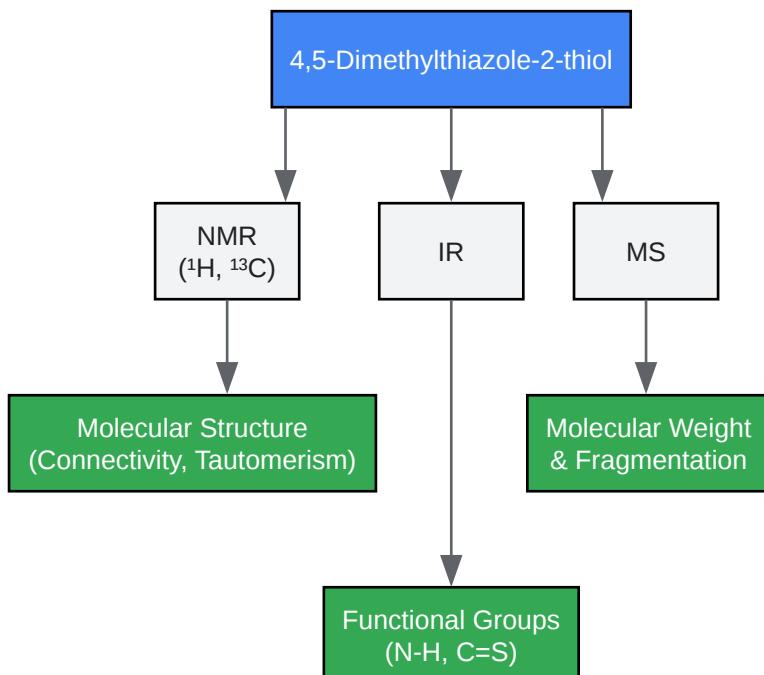
FTIR Spectroscopy Workflow (ATR)



Mass Spectrometry Workflow (EI)



Spectroscopic Characterization Logic

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethylthiazole-2-thiol: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b372266#4-5-dimethylthiazole-2-thiol-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com